molecular formula C9H8ClNO2 B13926084 2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one

2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one

Cat. No.: B13926084
M. Wt: 197.62 g/mol
InChI Key: XLHMJKOXBQMZIQ-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with suitable dienophiles in the presence of a catalyst. The reaction conditions often include the use of solvents like acetone or toluene and catalysts such as potassium carbonate or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles and synthetic utility .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

2-chloro-8-methyl-7,8-dihydropyrano[4,3-b]pyridin-5-one

InChI

InChI=1S/C9H8ClNO2/c1-5-4-13-9(12)6-2-3-7(10)11-8(5)6/h2-3,5H,4H2,1H3

InChI Key

XLHMJKOXBQMZIQ-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)C2=C1N=C(C=C2)Cl

Origin of Product

United States

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